molecular formula C16H18N2O3 B5104950 N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea

N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea

Cat. No. B5104950
M. Wt: 286.33 g/mol
InChI Key: WDMVXFBXGIYWCI-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea, also known as MBMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MBMU is a urea derivative that has been synthesized and studied for its biochemical and physiological effects.

Scientific Research Applications

N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been shown to have antitumor activity and has been studied for its potential use in cancer treatment. It has also been investigated for its potential use as an antiviral agent and as an inhibitor of protein kinases. Additionally, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been studied for its potential use in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been shown to inhibit the activity of protein kinases, which play a role in cell signaling and are involved in the development and progression of cancer. N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has also been shown to inhibit the activity of viral proteases, which are enzymes involved in the replication of viruses.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea has been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea is its potential as a versatile compound for various applications. It has been shown to have antitumor, antiviral, and anti-inflammatory properties, which make it a promising compound for the development of new drugs. However, one limitation of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea research. One area of interest is the development of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea derivatives with improved solubility and potency. Additionally, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea can be studied for its potential use in combination therapy with other drugs. Furthermore, the potential use of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea in the treatment of neurodegenerative diseases, such as Alzheimer's disease, can be explored. Overall, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea is a promising compound with potential applications in various fields, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea involves the reaction of 4-methoxybenzyl isocyanate with 2-methoxyaniline in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)urea in a high yield.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-13-9-7-12(8-10-13)11-17-16(19)18-14-5-3-4-6-15(14)21-2/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMVXFBXGIYWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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